molecular formula C10H8ClFN2O B13347609 2-(Chloromethyl)-5-(4-fluoro-2-methylphenyl)-1,3,4-oxadiazole

2-(Chloromethyl)-5-(4-fluoro-2-methylphenyl)-1,3,4-oxadiazole

Cat. No.: B13347609
M. Wt: 226.63 g/mol
InChI Key: MESLAMUZXOBKDU-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(4-fluoro-2-methylphenyl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring

Preparation Methods

The synthesis of 2-(Chloromethyl)-5-(4-fluoro-2-methylphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoro-2-methylbenzoic acid hydrazide with chloroacetyl chloride in the presence of a base, followed by cyclization to form the oxadiazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(Chloromethyl)-5-(4-fluoro-2-methylphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

    Cyclization: The oxadiazole ring can be involved in further cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Chloromethyl)-5-(4-fluoro-2-methylphenyl)-1,3,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for research purposes.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(4-fluoro-2-methylphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

2-(Chloromethyl)-5-(4-fluoro-2-methylphenyl)-1,3,4-oxadiazole can be compared with other oxadiazole derivatives, such as:

    2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole: Lacks the fluoro and methyl substituents, which may affect its reactivity and biological activity.

    2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole: Similar structure but without the fluoro group, potentially altering its chemical properties and applications.

Properties

Molecular Formula

C10H8ClFN2O

Molecular Weight

226.63 g/mol

IUPAC Name

2-(chloromethyl)-5-(4-fluoro-2-methylphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C10H8ClFN2O/c1-6-4-7(12)2-3-8(6)10-14-13-9(5-11)15-10/h2-4H,5H2,1H3

InChI Key

MESLAMUZXOBKDU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=NN=C(O2)CCl

Origin of Product

United States

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